molecular formula C7H12N2S B1437155 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine CAS No. 859466-62-9

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

Cat. No. B1437155
M. Wt: 156.25 g/mol
InChI Key: QAMMWXBMUFXQEB-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine , also known by its chemical structure C₆H₉NS , belongs to the thiazole class of organic compounds. Thiazoles are heterocyclic molecules containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Interestingly, the thiazole ring is a natural component of Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .


Molecular Structure Analysis

The molecular formula of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine indicates its composition: C₆H₉NS. The thiazole ring contributes to its aromatic character, and the nitrogen and sulfur atoms play essential roles in its reactivity. The chemical shift of the ring proton falls within the range of 7.27 to 8.77 ppm, reflecting its aromatic nature .


Chemical Reactions Analysis

  • Bleomycine and Tiazofurin : Antineoplastic drugs .

Physical And Chemical Properties Analysis

  • Natural Occurrence : Present in Vitamin B₁ (thiamine) .

Scientific Research Applications

  • Anti-tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Diverse Biological Activities

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
    • Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
    • Results : The biological activities of these compounds have been observed over the years .
  • ALK5 Inhibitor

    • Field : Medicinal Chemistry
    • Application : Compound 11, a potent and selective ALK5 inhibitor, exhibited good enzyme inhibitory activity .
    • Methods : The compound was synthesized and its inhibitory activity was tested .
    • Results : The compound exhibited good enzyme inhibitory activity (IC 50 =4.8 nM) as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level (IC 50 =17 nM) .
  • Schistosomicide

    • Field : Medicinal Chemistry
    • Application : Niridazole, a thiazole derivative, is used as a schistosomicide .
    • Methods : Niridazole is administered as a medication .
    • Results : Niridazole has been found to be effective in the treatment of schistosomiasis .
  • Anti-Inflammatory

    • Field : Medicinal Chemistry
    • Application : Niridazole is also prescribed for the treatment of periodontitis, an inflammatory disease .
    • Methods : Niridazole is administered as a medication .
    • Results : Niridazole has been found to be effective in the treatment of periodontitis .
  • Antibacterial, Antifungal, Anticancer, Antiviral, Anti-Inflammatory Agents

    • Field : Medicinal Chemistry
    • Application : Several 1,2,3-triazoles, which can be synthesized from thiazoles, have been found to be effective antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory agents .
    • Methods : The 1,2,3-triazoles are synthesized from thiazoles .
    • Results : The 1,2,3-triazoles have been found to be effective in various applications .
  • Antihypertensive Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to have antihypertensive activity .
    • Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
    • Results : The antihypertensive activities of these compounds have been observed over the years .
  • Antischizophrenia Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to have antischizophrenia activity .
    • Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
    • Results : The antischizophrenia activities of these compounds have been observed over the years .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to have antibacterial activity .
    • Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
    • Results : The antibacterial activities of these compounds have been observed over the years .
  • Anti-HIV Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to have anti-HIV activity .
    • Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
    • Results : The anti-HIV activities of these compounds have been observed over the years .
  • Hypnotics Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to have hypnotics activity .
    • Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
    • Results : The hypnotics activities of these compounds have been observed over the years .
  • Antiallergic Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to have antiallergic activity .
    • Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
    • Results : The antiallergic activities of these compounds have been observed over the years .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-4-10-6(9-5)7(2,3)8/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMWXBMUFXQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

CAS RN

859466-62-9
Record name 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

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